molecular formula C4H9ClO B11764102 2-Chloro-2-methyl-1-propanol CAS No. 558-38-3

2-Chloro-2-methyl-1-propanol

Cat. No.: B11764102
CAS No.: 558-38-3
M. Wt: 108.57 g/mol
InChI Key: LGGQZLUXBPHXTB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2-methyl-1-propanol can be synthesized through several methods. One common method involves the reaction of 2-methyl-2-propanol (tert-butyl alcohol) with concentrated hydrochloric acid. This reaction is a nucleophilic substitution where the hydroxyl group is replaced by a chlorine atom . The reaction conditions typically involve cooling the reaction mixture to control the exothermic reaction.

Another method involves the use of cation exchange resins as a catalyst. In this process, 2-methyl-3-chloropropene and water are added to a filling pipe containing the cation exchange resins. The reaction is carried out at temperatures between 0-45°C, and the reaction mixture is collected and purified .

Industrial Production Methods

Industrial production of this compound often involves continuous processes using solid acidic catalysts. This method reduces the generation of acid waste and minimizes environmental pollution .

Properties

IUPAC Name

2-chloro-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-4(2,5)3-6/h6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGQZLUXBPHXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309272
Record name 2-Chloro-2-methyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

558-38-3
Record name 2-Chloro-2-methyl-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=558-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-2-methyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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